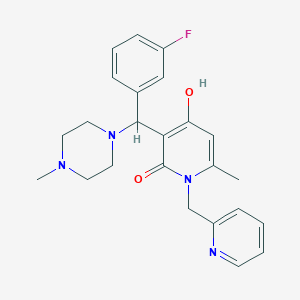

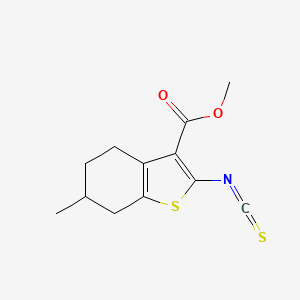

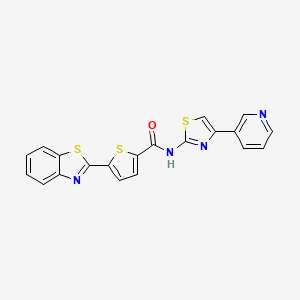

![molecular formula C21H19N3O4S B2938723 ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate CAS No. 536707-00-3](/img/structure/B2938723.png)

ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the available literature, compounds with similar structures have been involved in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available literature .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate and its derivatives are involved in various synthetic pathways, leading to compounds with potential antimicrobial activities. For instance, the synthesis of thiazoles and their fused derivatives, which exhibit antimicrobial activity against bacteria such as Escherichia coli and Xanthomonas citri, as well as against fungi like Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum, showcases the role of ethyl 2- derivatives in creating pharmacologically relevant compounds (Wardkhan et al., 2008). This demonstrates the compound's utility in synthesizing derivatives with a broad spectrum of biological activities.

Catalysis and Reaction Mechanisms

The compound plays a crucial role in catalytic processes and reaction mechanisms, facilitating the synthesis of various heterocyclic compounds. For example, it serves as a reactant in the facile synthesis of 4-(tributylstannyl)pyrrolidine-2-carboxylates, indicating its utility in ring-opening reactions and the formation of homoallylic amines (Shimizu et al., 2010). Such reactions are essential for developing new chemical entities with potential applications in medicinal chemistry and material science.

Pharmaceutical and Biological Research

In pharmaceutical and biological research, derivatives of ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate are explored for their biological activities. Studies have focused on synthesizing compounds with anti-Helicobacter pylori properties, demonstrating significant in vitro activity against various clinically relevant strains of H. pylori. This includes strains resistant to traditional antibiotics, showcasing the compound's potential as a novel anti-H. pylori agent (Carcanague et al., 2002).

Chemical Structure Analysis and Impurity Profiling

Detailed chemical structure analysis and impurity profiling are critical aspects of the scientific research applications of ethyl 2- derivatives. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to determine the impurity profile of these compounds, essential for the development of pharmaceuticals with high purity and efficacy. This includes the analysis of glycoprotein IIb/IIIa antagonists, illustrating the compound's relevance in the synthesis of drugs for treating thrombotic disorders (Thomasberger et al., 1999).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S/c1-3-28-17(25)12-29-21-23-18-15-9-4-5-10-16(15)22-19(18)20(26)24(21)13-7-6-8-14(11-13)27-2/h4-11,22H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHAOAYHWWZYOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)NC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

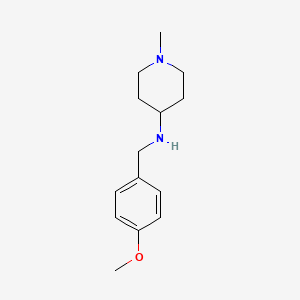

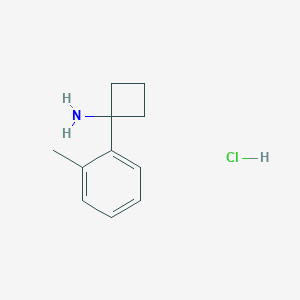

![1-[(4-ethylphenyl)methyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2938643.png)

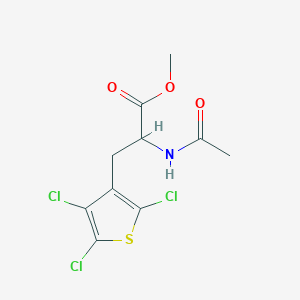

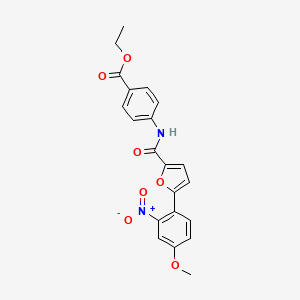

![N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)

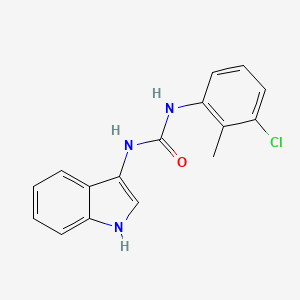

![N-[1-[(4-Chlorophenyl)amino]-2-(4-methylphenyl)-2-2-furancarboxamide](/img/structure/B2938653.png)

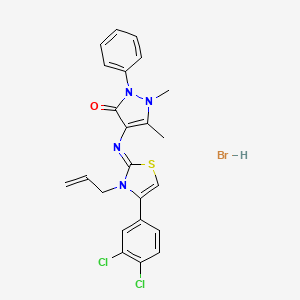

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938655.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one](/img/structure/B2938658.png)